molecular formula C13H18FNO3S B4627442 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Cat. No. B4627442
M. Wt: 287.35 g/mol
InChI Key: UEJSKUSNHJPTKI-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is part of a broader class of chemicals known for their potential in medicinal chemistry and material science. Its structure suggests interactions with biological systems, and its synthesis and properties are of considerable interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the introduction of fluorine atoms to increase selectivity and potency for specific biological targets. For instance, the synthesis of a potent COX-2 inhibitor involved substituent effects at the ortho position to the sulfonamide group, demonstrating the importance of fluorine introduction for biological activity enhancement (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including those with fluorine substitutions, significantly influences their biological activity and interaction with enzymes. Crystallographic studies, for instance, show that the introduction of fluorine can lead to distinct supramolecular architectures and intermolecular interactions, highlighting the role of fluorine in modulating molecular properties and behaviors (Rodrigues et al., 2015).

Chemical Reactions and Properties

Fluorine introduction into the benzenesulfonamide framework can result in enhanced chemical reactivity and selectivity. For example, N-fluoro derivatives have been utilized as electrophilic fluorinating agents, improving the enantioselectivity of the products in certain reactions (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug development and material science. The crystal structures of closely related compounds provide insights into the effect of fluorine atoms on molecular packing, hydrogen bonding, and overall stability (Suchetan et al., 2015).

Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds with fluorine atoms, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of fluorinated benzenesulfonamides (Hashimoto et al., 2002).

Bioconjugation and Solid Support Activation

4-Fluorobenzenesulfonyl chloride, a compound related to 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide, has been identified as an excellent activating agent for covalent attachment of biologicals to a variety of solid supports. Its strong electron-withdrawing property enhances the covalent binding of enzymes, antibodies, and other biologicals to solid phases, preserving their biological function. This has potential therapeutic applications in bioselective separation and tumor cell targeting from biological samples (Chang et al., 1992).

Corrosion Inhibition

Research into piperidine derivatives, including those with fluorine and sulfonamide groups, has demonstrated their effectiveness in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these compounds' adsorption behaviors and inhibition efficiencies, offering insights into developing new materials for corrosion protection (Kaya et al., 2016).

Chemical Synthesis and Catalysis

In chemical synthesis, fluorinated benzenesulfonamides have facilitated addition-elimination reactions in pyrimidines and purines, accelerating nucleophilic aromatic substitution reactions. This has implications for synthesizing complex organic molecules and pharmaceuticals, demonstrating the utility of fluorinated sulfonamides in enhancing reaction efficiencies (Whitfield et al., 2003).

properties

IUPAC Name

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSKUSNHJPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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